

The Solubility Profile of Crystalline Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Posaconazole hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profiles of crystalline hydrates, often referred to as a-hydrates in a general context. Understanding the solubility of hydrated forms of active pharmaceutical ingredients (APIs) and other chemical compounds is critical for drug development, formulation, and ensuring therapeutic efficacy. This document details the solubility of exemplary hydrates in various solvents, outlines experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Introduction to Hydrate Solubility

Crystalline hydrates are solid compounds that incorporate water molecules into their crystal lattice. The presence of this "water of hydration" can significantly alter the physicochemical properties of a compound compared to its anhydrous counterpart, including its solubility, dissolution rate, stability, and bioavailability.

Generally, the anhydrous form of a drug is more soluble in water than its hydrated form. This is because the hydrate is thermodynamically more stable in an aqueous environment, and energy is required to remove the water molecules from the crystal lattice before dissolution can occur. However, there are exceptions to this rule, and the solubility of a hydrate is influenced by a complex interplay of factors including the crystal lattice energy, the strength of hydrogen bonding, the nature of the solvent, temperature, and pH. For instance, the metastable anhydrous form of a compound has been shown to be 2 to 22 times more soluble than its corresponding hydrate.^[1]

Quantitative Solubility Data of α -Hydrates

The following tables summarize the solubility of several exemplary crystalline hydrates in a range of solvents. This data is crucial for solvent selection during crystallization, formulation development, and for predicting in vivo performance.

Table 1: Solubility of α -Lactose Monohydrate (α -LM) in Various Organic Solvents at 298.15 K

Solvent	Solubility (mole fraction $\times 10^4$)
Methanol	2.37
1-Butanol	> Isopropanol
Isopropanol	> Ethanol
Ethanol	> 1-Propanol
1-Propanol	> 1-Heptanol
1-Heptanol	> Isobutanol
Isobutanol	> Propionic acid
Propionic acid	> 1-Pentanol
1-Pentanol	> 1-Octanol
1-Octanol	> Acetonitrile
Acetonitrile	> Isoamylol
Isoamylol	> 2-Butanol
2-Butanol	> Cyclohexanone
Cyclohexanone	> 1-Hexanol
1-Hexanol	Lowest Solubility

Source: Adapted from literature data on the solubility of α -lactose monohydrate.

Table 2: Aqueous Solubility of Selected Pharmaceutical Hydrates at Room Temperature

Compound	Hydrate Form	Aqueous Solubility (mg/mL)
Ampicillin	Trihydrate	1 to 10
Theophylline	Monohydrate	2.99
Theophylline	Anhydrous	8.75
Cephalexin	Monohydrate	5.6
Carbamazepine	Dihydrate	~0.018 (at 25°C)
Carbamazepine	Anhydrous (Form I & III)	1.5–1.6 times that of the dihydrate

Note: The solubility of ampicillin trihydrate is often cited as a range, indicating its slight solubility in water.[2] The solubility of theophylline and its anhydrous form highlights the common trend of lower solubility for the hydrate.[3] Cephalexin monohydrate's solubility is also provided.[4] The data for carbamazepine shows significantly lower solubility for the dihydrate form compared to its anhydrous polymorphs.[5][6]

Table 3: Solubility of Theophylline in Various Solvents and Mixtures

Solvent/Mixture	Solubility
Water	5.5 mg/mL
Methanol	0.699 mg/mL
Ethanol	15.19 mg/mL
10% DMSO in Saline/PEG300/Tween-80	≥ 1.11 mg/mL
0.1 M NaOH	20 mg/mL

Source: This table compiles data showing the varied solubility of theophylline in different solvent systems.[7][8]

Experimental Protocols for Solubility Determination

Accurate determination of hydrate solubility is paramount. The "saturation shake-flask" method is considered the gold standard for measuring equilibrium solubility.^[9]

Detailed Protocol for the Saturation Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of a crystalline hydrate.

Objective: To determine the thermodynamic equilibrium solubility of a hydrate in a specific solvent at a controlled temperature.

Materials:

- Crystalline hydrate sample of known purity and solid form.
- Solvent of analytical grade.
- Volumetric flasks, pipettes, and other calibrated glassware.
- Stoppered flasks or vials (e.g., glass scintillation vials).
- Temperature-controlled orbital shaker or rotator.
- Centrifuge and/or syringe filters (e.g., 0.22 μm nylon or PTFE).
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).
- Calibrated pH meter (for aqueous solutions).

Procedure:

- Sample Preparation:
 - Add an excess amount of the crystalline hydrate to a stoppered flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the solid and the solution.^{[10][11]}
 - For poorly wettable compounds, sonication or the addition of glass beads can aid in dispersion.^[11]

- Equilibration:
 - Seal the flasks to prevent solvent evaporation.
 - Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).[12]
 - Agitate the samples for a predetermined period to reach equilibrium. This can range from 24 to 72 hours.[10][13]
 - To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.[13]
- Phase Separation:
 - After equilibration, allow the suspension to settle.
 - Carefully separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:
 - Centrifugation: Centrifuge the samples at a high speed to pellet the solid.
 - Filtration: Filter the solution using a syringe filter. It is important to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption onto the filter membrane. [11]
- Sample Analysis:
 - Withdraw a precise aliquot of the clear supernatant.
 - Dilute the sample as necessary with the solvent to fall within the linear range of the analytical method.
 - Determine the concentration of the dissolved hydrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. [11] HPLC is often preferred as it can also detect any degradation of the compound.[11]

- Solid Phase Characterization:
 - After the experiment, the remaining solid should be recovered, dried, and characterized using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This is essential to confirm that no phase transformation (e.g., dehydration or conversion to another polymorphic form) has occurred during the experiment.[\[4\]](#)

Other Relevant Experimental Techniques

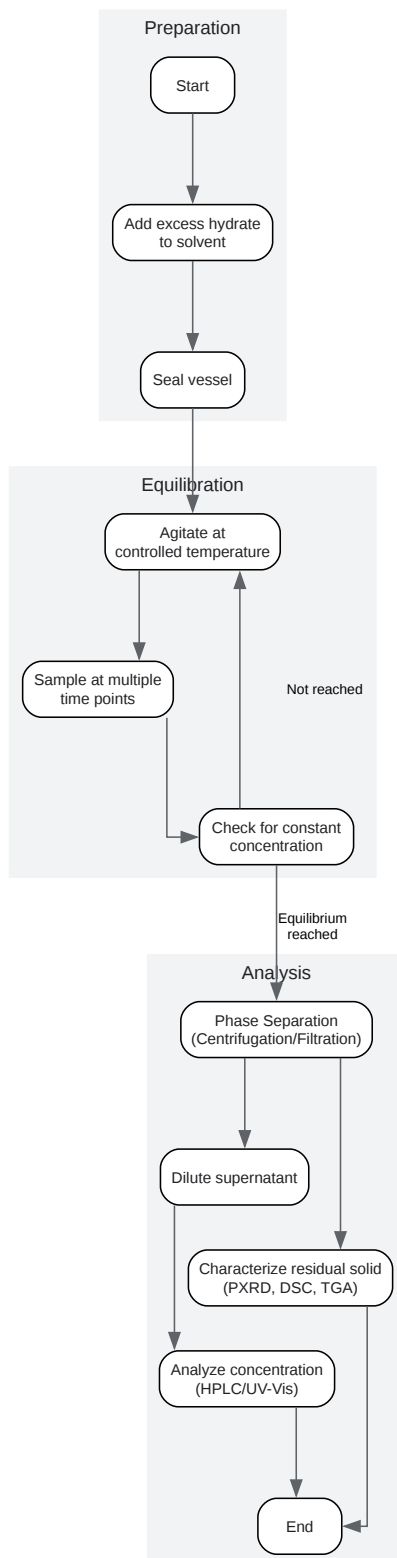
- Solid-State Characterization: A suite of analytical techniques is employed to characterize the solid form of the hydrate before and after solubility studies. These include:
 - Powder X-ray Diffraction (PXRD): To identify the crystalline form and detect any phase changes.[\[6\]](#)
 - Differential Scanning Calorimetry (DSC): To determine the dehydration and melting temperatures, which can provide insights into the energetics of the solid form.[\[1\]](#)[\[14\]](#)
 - Thermogravimetric Analysis (TGA): To quantify the water content in the hydrate.[\[6\]](#)
 - Spectroscopic Methods (FT-IR, Raman, ssNMR): To provide information on the molecular structure and hydrogen bonding within the crystal lattice.[\[6\]](#)
- Phase Solubility Analysis: This method, developed by Higuchi and Connors, is used to determine the solubility of a substance and the stoichiometry of complex formation. It involves preparing a series of solutions with a constant amount of the substance and increasing concentrations of a complexing agent.

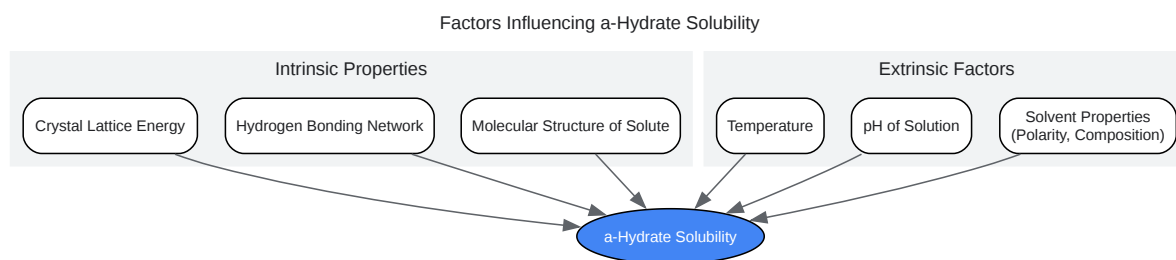
Visualization of Key Concepts

Experimental Workflow for Hydrate Solubility Determination

The following diagram illustrates the typical workflow for determining the solubility of a crystalline hydrate using the saturation shake-flask method.

Experimental Workflow for Hydrate Solubility Determination





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